molecular formula C10H22Cl2N2 B2798496 {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride CAS No. 2193059-49-1

{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride

Cat. No.: B2798496
CAS No.: 2193059-49-1
M. Wt: 241.2
InChI Key: BKMCNPFVHMJBHD-UHFFFAOYSA-N
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Description

{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C10H20N2·2HCl and a molecular weight of 241.2 g/mol. This compound is known for its unique structure, which includes a spirocyclic framework and a nitrogen atom in the ring system. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts, solvents, and specific reaction temperatures to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable compound for studying molecular interactions, developing new pharmaceuticals, and exploring its potential as a building block for more complex molecules.

Mechanism of Action

The mechanism by which {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride can be compared to other similar compounds, such as {6-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride and {5-oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride. While these compounds share structural similarities, this compound is unique due to the presence of the methyl group and the azaspiro framework, which can influence its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions, developing pharmaceuticals, and advancing our understanding of molecular interactions.

Properties

IUPAC Name

(6-methyl-6-azaspiro[3.5]nonan-7-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-12-8-10(4-2-5-10)6-3-9(12)7-11;;/h9H,2-8,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMCNPFVHMJBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCC2)CCC1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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